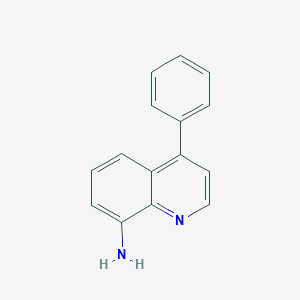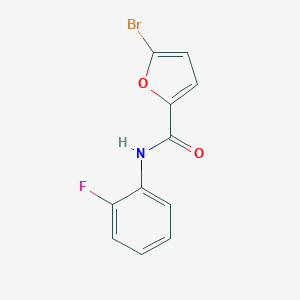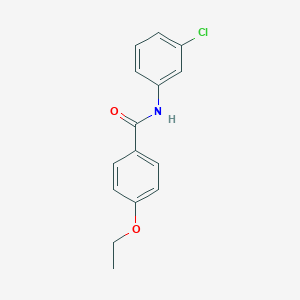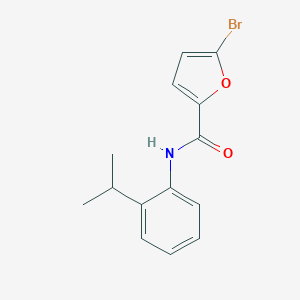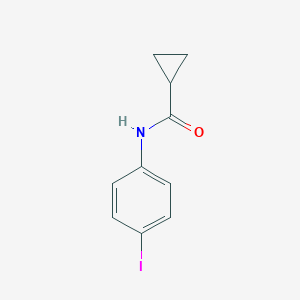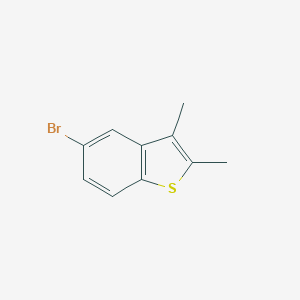
5-Bromo-2,3-dimethyl-1-benzothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2,3-dimethyl-1-benzothiophene (BDBT) is a chemical compound that belongs to the class of benzothiophenes. BDBT is a highly reactive molecule that has been widely used in scientific research for its unique properties.
Mécanisme D'action
5-Bromo-2,3-dimethyl-1-benzothiophene has been shown to interact with various biological targets. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. 5-Bromo-2,3-dimethyl-1-benzothiophene has also been shown to interact with DNA and RNA by intercalation. 5-Bromo-2,3-dimethyl-1-benzothiophene has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
5-Bromo-2,3-dimethyl-1-benzothiophene has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties. 5-Bromo-2,3-dimethyl-1-benzothiophene has also been shown to have analgesic and antipyretic properties. 5-Bromo-2,3-dimethyl-1-benzothiophene has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
5-Bromo-2,3-dimethyl-1-benzothiophene has several advantages for lab experiments. It is a highly reactive molecule that can be easily synthesized. 5-Bromo-2,3-dimethyl-1-benzothiophene has been shown to have a wide range of biological activities, which makes it a useful tool for studying various biological processes. However, 5-Bromo-2,3-dimethyl-1-benzothiophene has some limitations for lab experiments. It is a toxic compound that requires careful handling. 5-Bromo-2,3-dimethyl-1-benzothiophene has limited solubility in water, which can limit its use in biological assays.
Orientations Futures
There are several future directions for the research on 5-Bromo-2,3-dimethyl-1-benzothiophene. One area of research is the synthesis of 5-Bromo-2,3-dimethyl-1-benzothiophene derivatives with improved properties. 5-Bromo-2,3-dimethyl-1-benzothiophene derivatives with enhanced solubility and bioavailability could have potential applications in drug discovery. Another area of research is the development of 5-Bromo-2,3-dimethyl-1-benzothiophene-based fluorescent probes for the detection of biomolecules in biological systems. 5-Bromo-2,3-dimethyl-1-benzothiophene-based fluorescent probes could have potential applications in bioimaging and diagnostics. Finally, the study of the mechanism of action of 5-Bromo-2,3-dimethyl-1-benzothiophene could lead to the development of novel therapeutic agents for various diseases.
Méthodes De Synthèse
5-Bromo-2,3-dimethyl-1-benzothiophene can be synthesized using a variety of methods. The most common method involves the reaction of 2,3-dimethylthiophene with bromine in the presence of a Lewis acid catalyst. The reaction is carried out in an organic solvent such as chloroform or dichloromethane. The yield of 5-Bromo-2,3-dimethyl-1-benzothiophene can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of catalyst.
Applications De Recherche Scientifique
5-Bromo-2,3-dimethyl-1-benzothiophene has been widely used in scientific research for its unique properties. It has been used as a building block for the synthesis of various organic compounds. 5-Bromo-2,3-dimethyl-1-benzothiophene has been used as a ligand for the synthesis of metal complexes that have potential applications in catalysis, material science, and medicinal chemistry. 5-Bromo-2,3-dimethyl-1-benzothiophene has also been used as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
Numéro CAS |
14207-16-0 |
|---|---|
Nom du produit |
5-Bromo-2,3-dimethyl-1-benzothiophene |
Formule moléculaire |
C10H9BrS |
Poids moléculaire |
241.15 g/mol |
Nom IUPAC |
5-bromo-2,3-dimethyl-1-benzothiophene |
InChI |
InChI=1S/C10H9BrS/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-5H,1-2H3 |
Clé InChI |
JURDOBDEMXJNMU-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C=C(C=C2)Br)C |
SMILES canonique |
CC1=C(SC2=C1C=C(C=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




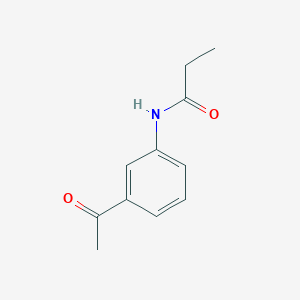
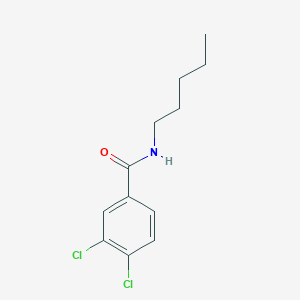
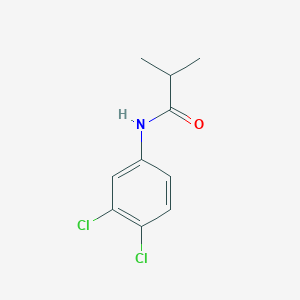
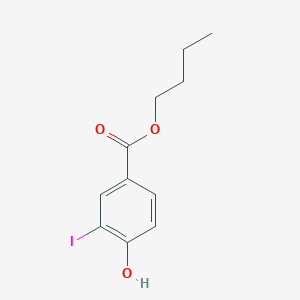
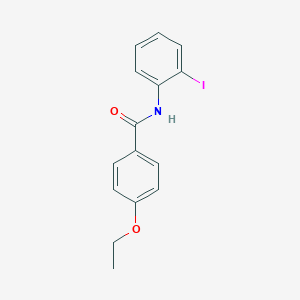

![2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B186077.png)
![Naphthalen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B186080.png)
